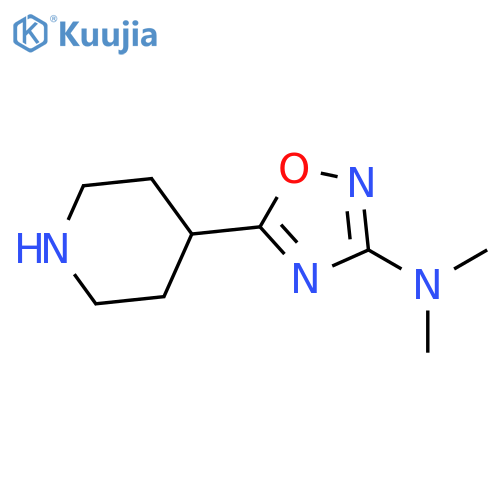

Cas no 1594770-26-9 (N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine)

1594770-26-9 structure

商品名:N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine

-

- インチ: 1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3

- InChIKey: STXBTTYNIARXAD-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCNCC2)=NC(N(C)C)=N1

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 315.8±52.0 °C at 760 mmHg

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139054-2.5g |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 2.5g |

$1707.0 | 2023-06-08 | |

| Enamine | EN300-139054-0.5g |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 0.5g |

$679.0 | 2023-06-08 | |

| Chemenu | CM440490-250mg |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-139054-1.0g |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 1g |

$871.0 | 2023-06-08 | |

| Enamine | EN300-139054-5000mg |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95.0% | 5000mg |

$2525.0 | 2023-09-30 | |

| A2B Chem LLC | AV62082-1g |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 1g |

$952.00 | 2024-04-20 | |

| Enamine | EN300-139054-500mg |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95.0% | 500mg |

$679.0 | 2023-09-30 | |

| Enamine | EN300-139054-2500mg |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95.0% | 2500mg |

$1707.0 | 2023-09-30 | |

| A2B Chem LLC | AV62082-2.5g |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 2.5g |

$1832.00 | 2024-04-20 | |

| 1PlusChem | 1P01ACW2-50mg |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine |

1594770-26-9 | 95% | 50mg |

$260.00 | 2025-03-19 |

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

1594770-26-9 (N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬